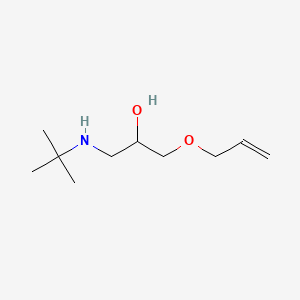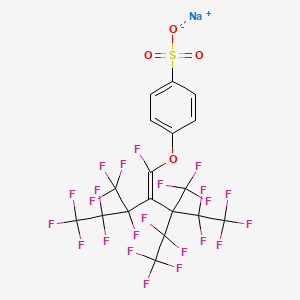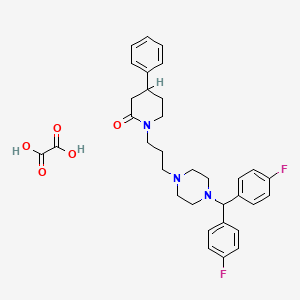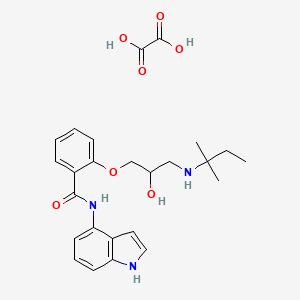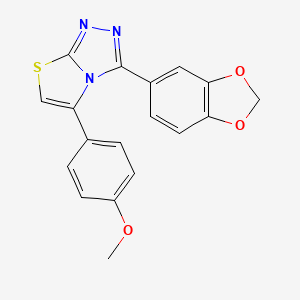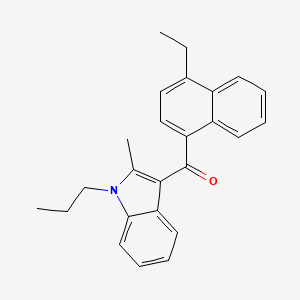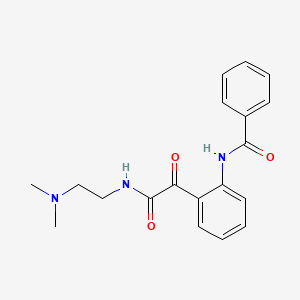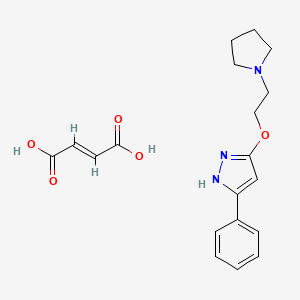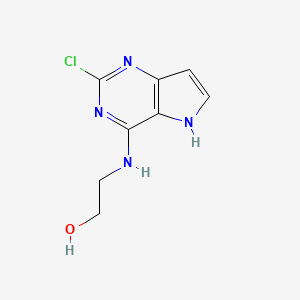
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethanol moiety to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core or the chloro group.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate cell signaling pathways involved in cancer and other diseases.
Medicine: It is being investigated for its therapeutic potential in treating cancers, particularly those where kinase activity is dysregulated.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This disruption of kinase activity can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include various kinases such as CDK2, EGFR, and HER2 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure but different functional groups.
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with variations in the position of nitrogen atoms and functional groups.
Triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities
Uniqueness
Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific functional groups that confer distinct biological activities. Its chloro group and ethanol moiety provide unique interactions with kinase active sites, making it a potent inhibitor with potential therapeutic applications .
Properties
CAS No. |
114684-99-0 |
|---|---|
Molecular Formula |
C8H9ClN4O |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H9ClN4O/c9-8-12-5-1-2-10-6(5)7(13-8)11-3-4-14/h1-2,10,14H,3-4H2,(H,11,12,13) |
InChI Key |
RBGAAYQJCJRSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2NCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


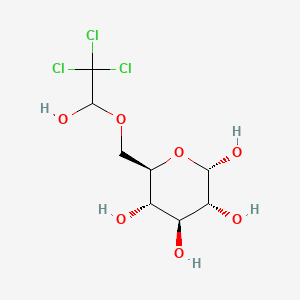
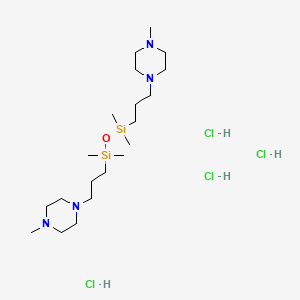
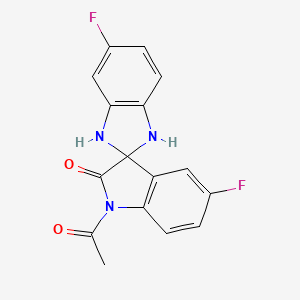

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
